molecular formula C16H20N4O2S B2486418 2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide CAS No. 1787882-10-3

2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide

Cat. No. B2486418
CAS RN: 1787882-10-3
M. Wt: 332.42
InChI Key: NRYNUUIJLCNBCG-UHFFFAOYSA-N
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Description

The compound is related to a class of chemicals that have been synthesized for various biological and chemical studies. Its structure suggests it could have significant biological activity or could be used in material science applications.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic heterocyclic units followed by various coupling reactions such as the Williamson ether synthesis or the use of reagents like piperidine for cyclization and modification (Li Ming-zhu, 2008; K. Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various analytical techniques, including NMR and crystallography, which provide detailed insights into the spatial arrangement and electronic structure critical for their biological activity or chemical properties (D. Ismailova et al., 2014).

Chemical Reactions and Properties

Such compounds often undergo specific chemical reactions based on their functional groups, which can be exploited for further derivatization or for the synthesis of targeted molecules with desired properties (Y. Ammar et al., 2005).

properties

IUPAC Name

2-methoxy-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-22-10-15(21)18-13-4-7-20(8-5-13)16-19-14(11-23-16)12-3-2-6-17-9-12/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYNUUIJLCNBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CCN(CC1)C2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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